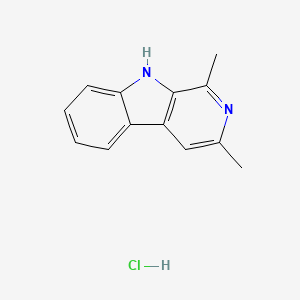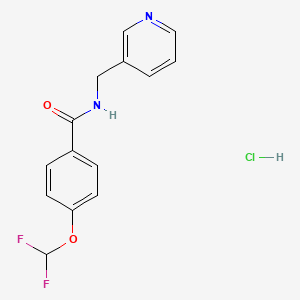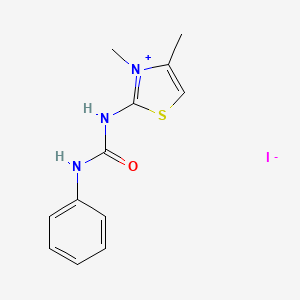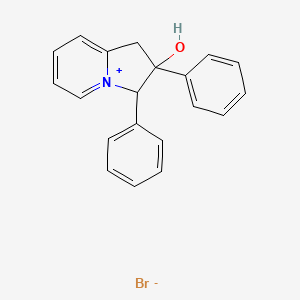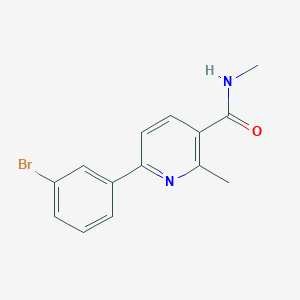
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound belongs to the pyridine carboxamide family and has a molecular weight of 324.26 g/mol.
Mécanisme D'action
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide inhibits the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition pocket of these proteins. This binding prevents the interaction of bromodomain-containing proteins with acetylated histones, which are crucial for the regulation of gene expression. The inhibition of bromodomain-containing proteins leads to the downregulation of several genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its high specificity for bromodomain-containing proteins. This specificity allows for the modulation of specific cellular processes without affecting other cellular processes. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have a low toxicity profile, making it a suitable candidate for therapeutic applications. However, one of the limitations of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This limitation may affect the bioavailability of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in vivo and may require the use of solubilizing agents.
Orientations Futures
There are several future directions for the study of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the potential therapeutic applications of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in other diseases, such as neurological disorders and metabolic diseases. Additionally, the development of derivatives of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide with improved solubility and potency may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide involves the reaction of 3-bromobenzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been reported in several scientific papers and has been optimized for high yield and purity.
Applications De Recherche Scientifique
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the modulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-12(14(18)16-2)6-7-13(17-9)10-4-3-5-11(15)8-10/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJCFRHAFYSDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

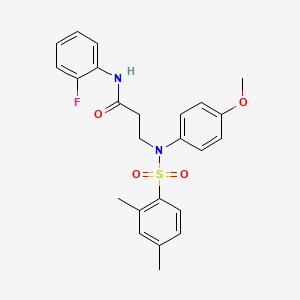
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
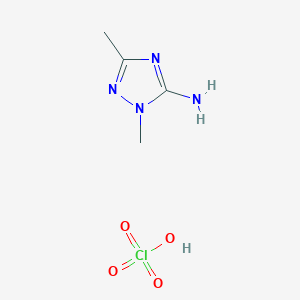
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)




